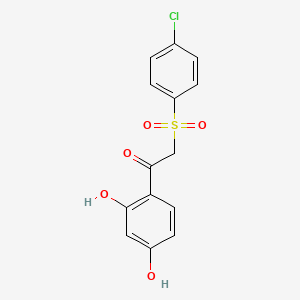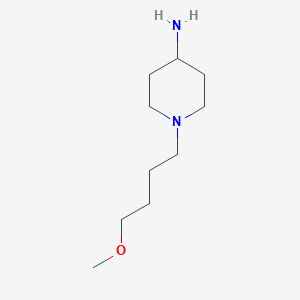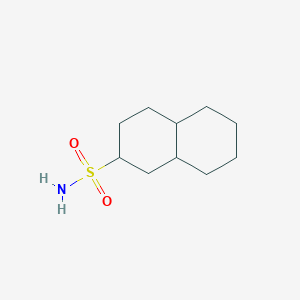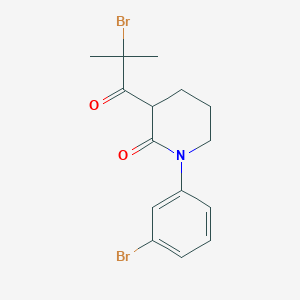
3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of bromine atoms in its structure suggests potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the piperidinone ring: Starting from a suitable piperidine derivative, the piperidinone ring can be formed through oxidation or other ring-closing reactions.
Introduction of the bromophenyl group: This can be achieved through electrophilic aromatic substitution reactions using bromobenzene derivatives.
Attachment of the bromo-methylpropanoyl group: This step might involve acylation reactions using bromo-methylpropanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The piperidinone ring and other functional groups can participate in oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles and Electrophiles: For substitution reactions, common nucleophiles like amines or thiols, and electrophiles like alkyl halides, can be used.
Oxidizing and Reducing Agents: Agents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one: Similar structure but with chlorine atoms instead of bromine.
3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one: Lacks the halogen atoms, potentially altering its reactivity and applications.
Uniqueness
The presence of bromine atoms in 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one can confer unique reactivity and binding properties, making it distinct from its analogs. This can influence its suitability for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H17Br2NO2 |
|---|---|
Molecular Weight |
403.11 g/mol |
IUPAC Name |
3-(2-bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17Br2NO2/c1-15(2,17)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(16)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3 |
InChI Key |
PXFOWUTWMRUGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


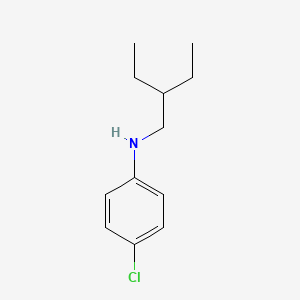
![5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one](/img/structure/B13242988.png)
![2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13243002.png)
![1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13243007.png)
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13243014.png)
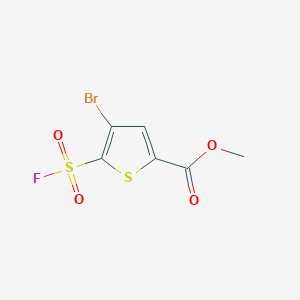
![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
![2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)

![6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride](/img/structure/B13243038.png)

